Cas no 1806915-18-3 (2-Bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid)

2-Bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid structure
1806915-18-3 structure
商品名:2-Bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid
CAS番号:1806915-18-3
MF:C8H3BrF2N2O2
メガワット:277.022427797318
CID:4810047

2-Bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-Bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid
    • インチ: 1S/C8H3BrF2N2O2/c9-6-3(1-12)5(7(10)11)4(2-13-6)8(14)15/h2,7H,(H,14,15)
    • InChIKey: VZQVDNBSFHSUSG-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C#N)C(C(F)F)=C(C(=O)O)C=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 304
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 74

2-Bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029061983-250mg
2-Bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid
1806915-18-3 97%
250mg
$1,008.00 2022-03-31
Alichem
A029061983-500mg
2-Bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid
1806915-18-3 97%
500mg
$1,695.20 2022-03-31
Alichem
A029061983-1g
2-Bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid
1806915-18-3 97%
1g
$3,069.40 2022-03-31

2-Bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid 関連文献

2-Bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acidに関する追加情報

2-Bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid: A Comprehensive Overview

2-Bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid is a highly specialized organic compound with the CAS number 1806915-18-3. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring substituted with a bromine atom at position 2, a cyano group at position 3, a difluoromethyl group at position 4, and a carboxylic acid group at position 5. These substituents confer unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

The synthesis of 2-bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid involves a series of carefully designed reactions. Typically, the starting material is a pyridine derivative with appropriate substituents. The introduction of the bromine atom is achieved through electrophilic substitution reactions, while the cyano and difluoromethyl groups are introduced via nucleophilic substitution or coupling reactions. The carboxylic acid group is often introduced through oxidation or hydrolysis of an ester or nitrile group. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.

One of the most significant applications of 2-bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid lies in its use as an intermediate in drug discovery. The compound's unique structure allows for the exploration of various pharmacophores, making it a valuable tool in the development of novel therapeutic agents. For instance, the bromine atom can serve as a leaving group in substitution reactions, enabling the introduction of bioactive moieties. Similarly, the cyano and difluoromethyl groups can modulate the compound's solubility, permeability, and binding affinity to biological targets.

Recent studies have highlighted the potential of 2-bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid in combating multidrug-resistant pathogens. Researchers have demonstrated that derivatives of this compound exhibit potent antimicrobial activity against a range of bacterial and fungal strains. The carboxylic acid group plays a crucial role in enhancing the compound's ability to penetrate bacterial membranes, while the cyano and difluoromethyl groups contribute to its stability and bioavailability.

In addition to its pharmaceutical applications, 2-bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid has shown promise in materials science. Its pyridine ring structure makes it an attractive candidate for use in coordination polymers and metal-organic frameworks (MOFs). The bromine atom can act as a coordinating ligand, enabling the formation of stable metal complexes with desirable magnetic or catalytic properties. Furthermore, the compound's ability to undergo post-synthetic modifications makes it versatile for tailoring MOFs with specific functionalities.

The development of novel synthetic routes for 2-bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid has been a focal point of recent research efforts. For example, microwave-assisted synthesis has been employed to accelerate reaction rates and improve yields. This approach not only reduces reaction times but also minimizes energy consumption, aligning with sustainability goals in chemical manufacturing.

In conclusion, 2-bromo-3-cyano-4-(difluoromethyl)pyridine-5-carboxylic acid (CAS No: 1806915-18-3) is a versatile compound with significant potential across multiple fields. Its unique structure enables its use as an intermediate in drug discovery, an antimicrobial agent, and a building block for advanced materials. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in both academic and industrial settings.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量